molecular formula C9H18N2O4S B6607271 tert-butylN-[1-(sulfamoylmethyl)cyclopropyl]carbamate CAS No. 2580228-51-7

tert-butylN-[1-(sulfamoylmethyl)cyclopropyl]carbamate

Cat. No.: B6607271
CAS No.: 2580228-51-7
M. Wt: 250.32 g/mol
InChI Key: WTUBCRPFNNGUMT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butylN-[1-(sulfamoylmethyl)cyclopropyl]carbamate is a chemical compound utilized in various scientific research fields. This compound is known for its unique properties, making it valuable in medicinal chemistry, material science, and other areas of research.

Preparation Methods

The synthesis of tert-butylN-[1-(sulfamoylmethyl)cyclopropyl]carbamate involves several steps. The preparation typically starts with the formation of the cyclopropyl ring, followed by the introduction of the sulfamoylmethyl group. The final step involves the addition of the tert-butyl carbamate group. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity .

Chemical Reactions Analysis

Tert-butylN-[1-(sulfamoylmethyl)cyclopropyl]carbamate undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include strong acids like trifluoroacetic acid and bases such as sodium hydroxide. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

This compound has a wide range of applications in scientific research. In medicinal chemistry, it is used for the synthesis of N-Boc-protected anilines and tetrasubstituted pyrroles. In material science, it is utilized for its unique properties in creating specialized materials. Additionally, it has applications in biology and industry, where it is used in various biochemical assays and industrial processes .

Mechanism of Action

The mechanism of action of tert-butylN-[1-(sulfamoylmethyl)cyclopropyl]carbamate involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Tert-butylN-[1-(sulfamoylmethyl)cyclopropyl]carbamate is unique compared to other similar compounds due to its specific structural features and reactivity. Similar compounds include tert-butyl carbamate and other cyclopropyl-containing carbamates. the presence of the sulfamoylmethyl group in this compound provides distinct properties and applications that set it apart from these related compounds.

Properties

IUPAC Name

tert-butyl N-[1-(sulfamoylmethyl)cyclopropyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O4S/c1-8(2,3)15-7(12)11-9(4-5-9)6-16(10,13)14/h4-6H2,1-3H3,(H,11,12)(H2,10,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTUBCRPFNNGUMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1(CC1)CS(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2O4S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.32 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.